Cas no 70362-48-0 (2',3,4,5-Tetrachlorobiphenyl)

2',3,4,5-Tetrachlorobiphenyl is a chlorinated biphenyl compound characterized by its specific substitution pattern of chlorine atoms at the 2', 3, 4, and 5 positions. This structural configuration imparts distinct physicochemical properties, including stability and resistance to degradation, making it useful in research applications such as environmental analysis and toxicology studies. Its well-defined molecular structure allows for precise calibration in analytical methods like gas chromatography-mass spectrometry (GC-MS). Due to its persistence, it serves as a reference standard for studying polychlorinated biphenyl (PCB) behavior in environmental matrices. Careful handling is required due to its potential bioaccumulative and toxicological effects.
2',3,4,5-Tetrachlorobiphenyl structure
2',3,4,5-Tetrachlorobiphenyl structure
Product Name:2',3,4,5-Tetrachlorobiphenyl
CAS No:70362-48-0
MF:C12H6Cl4
MW:291.988039493561
CID:975029
PubChem ID:51042
Update Time:2025-06-07

2',3,4,5-Tetrachlorobiphenyl Chemical and Physical Properties

Names and Identifiers

    • 2,3',4',5'-tetrachlorobiphenyl
    • 1,2,3-trichloro-5-(2-chlorophenyl)benzene
    • 2',3,4,5-Tetrachlorobiphenyl
    • UNII-912BS8P7Q9
    • 2,3',4',5'-Tetrachloro-1,1'-biphenyl
    • NS00077085
    • 912BS8P7Q9
    • 1,1'-Biphenyl, 2,3',4',5'-tetrachloro-
    • 70362-48-0
    • DTXSID60867919
    • SCHEMBL4454427
    • DTXCID60816068
    • Q27271365
    • PCB 76
    • QILUYCYPNYWMIL-UHFFFAOYSA-N
    • MDL: MFCD00661139
    • Inchi: 1S/C12H6Cl4/c13-9-4-2-1-3-8(9)7-5-10(14)12(16)11(15)6-7/h1-6H
    • InChI Key: QILUYCYPNYWMIL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1C=C(C(=C(C=1)Cl)Cl)Cl

Computed Properties

  • Exact Mass: 289.92200
  • Monoisotopic Mass: 289.922361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.5
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.4420 (rough estimate)
  • Melting Point: 106.53°C (estimate)
  • Boiling Point: 374.95°C (rough estimate)
  • Flash Point: 177.2±23.9 °C
  • Refractive Index: 1.6120 (rough estimate)
  • PSA: 0.00000
  • LogP: 5.96720
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

2',3,4,5-Tetrachlorobiphenyl Security Information

2',3,4,5-Tetrachlorobiphenyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T889973-1mg
2',3,4,5-Tetrachlorobiphenyl
70362-48-0
1mg
$190.00 2023-05-17
TRC
T889973-10mg
2',3,4,5-Tetrachlorobiphenyl
70362-48-0
10mg
$1499.00 2023-05-17
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